molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6

Bosentan-d4

Cat. No. B019520
M. Wt: 555.6 g/mol
InChI Key: GJPICJJJRGTNOD-RZOBCMOLSA-N
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Patent
US09139537B2

Procedure details

The wet Bosentan was dissolved in ethanol (4.4 lit) at 50° C. to 55° C. and decolorized with activated charcoal. The solution was heated at 50° C. to 55° C. To this solution, water (4.4 lit) was added and was stirred for 20 min. The solution was cooled to 25° C. to 30° C. and was maintained at same temperature for 60 min. The crystalline solid obtained was filtered, washed with chilled ethanol, and dried under vacuum (650-700 mm/Hg) at 35° C. to 40° C. to afford 2.20 kg [68.7% yield] of Bosentan monohydrate as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15]2[C:16]([O:31][C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][C:37]=3[O:38][CH3:39])=[C:17]([O:27][CH2:28][CH2:29][OH:30])[N:18]=[C:19]([C:21]3[N:22]=[CH:23][CH:24]=[CH:25][N:26]=3)[N:20]=2)(=[O:13])=[O:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].C.[OH2:41]>C(O)C>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[N:22]=[CH:23][CH:24]=[CH:25][N:26]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[C:37]([O:38][CH3:39])=[CH:36][CH:35]=[CH:34][CH:33]=2)(=[O:12])=[O:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3].[OH2:41] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 50° C. to 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 25° C. to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at same temperature for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The crystalline solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with chilled ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum (650-700 mm/Hg) at 35° C. to 40° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 kg
YIELD: PERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.